molecular formula C17H20N2OS B5616783 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B5616783
M. Wt: 300.4 g/mol
InChI Key: HEHFAYXJGKFLDZ-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a cyclohexane carboxamide group attached to a thiazole ring substituted with a methyl and phenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product .

Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carboxamide group can produce amines .

Scientific Research Applications

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide include other thiazole derivatives such as:

  • N-(5-methyl-1,3-thiazol-2-yl)acetamide
  • N-(4-phenyl-1,3-thiazol-2-yl)benzamide
  • N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide

These compounds share the thiazole ring structure but differ in their substituents, which can significantly impact their biological activities and chemical reactivity. This compound is unique due to its cyclohexane carboxamide group, which enhances its stability and potential for diverse applications .

Properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-15(13-8-4-2-5-9-13)18-17(21-12)19-16(20)14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHFAYXJGKFLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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